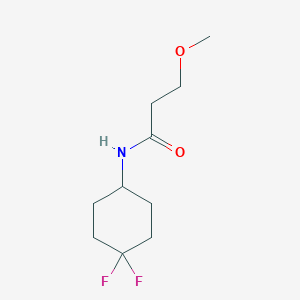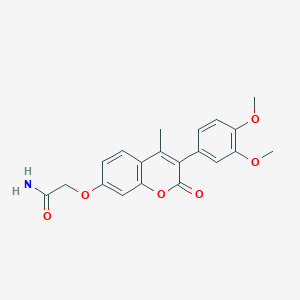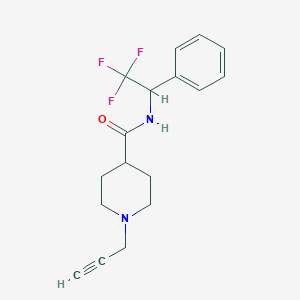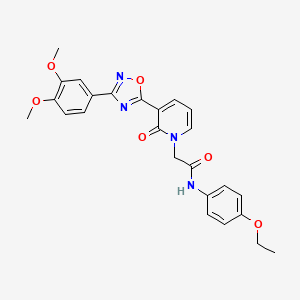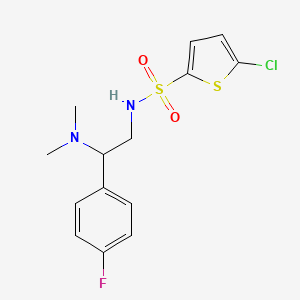
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide, also known as DMFES or TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that has shown promising results in preclinical studies for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide binds to the active site of BTK and inhibits its phosphorylation, leading to the inhibition of downstream signaling pathways, such as NF-κB and AKT. This results in the suppression of B-cell proliferation and survival, as well as the modulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, without affecting other kinases, such as Tec or Itk. This specificity reduces the risk of off-target effects and toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system disorders. In addition, this compound has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, suggesting potential applications in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate biological membranes. However, this compound has some limitations, such as its low solubility in aqueous solutions and its instability under acidic conditions. These factors may affect the design and interpretation of experiments using this compound.
Direcciones Futuras
There are several potential future directions for the development and application of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide. These include:
- Clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
- Combination therapies with other drugs, such as immune checkpoint inhibitors or CAR-T cells, to enhance the anti-tumor immune response.
- Optimization of the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties.
- Investigation of the role of BTK signaling in other cell types and diseases, such as macrophages, osteoclasts, and neuroinflammation.
- Development of novel BTK inhibitors with improved selectivity and efficacy, based on the structure-activity relationship of this compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide involves several steps, including the preparation of the key intermediate 5-chloro-2-(4-fluorophenyl)ethylamine, followed by the reaction with thiophene-2-sulfonyl chloride in the presence of a base, and the subsequent N-alkylation with dimethylamine. The final product is obtained after purification by chromatography and crystallization.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical models, this compound has shown efficacy in inhibiting BTK-dependent signaling pathways, reducing tumor growth, and enhancing the activity of immune cells. This compound has also been tested in combination with other drugs, such as venetoclax and lenalidomide, to improve its efficacy and overcome resistance.
Propiedades
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2S2/c1-18(2)12(10-3-5-11(16)6-4-10)9-17-22(19,20)14-8-7-13(15)21-14/h3-8,12,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQFIXQIPJHLIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
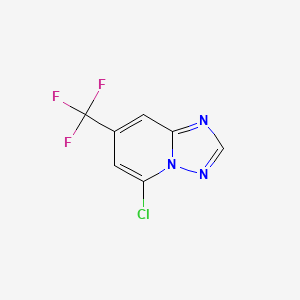
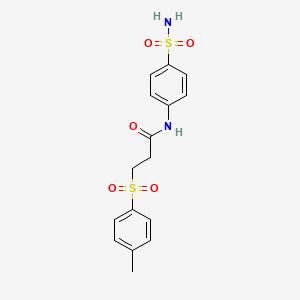

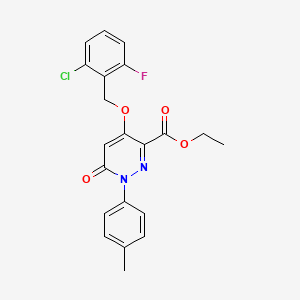
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)
